N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide
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Overview
Description
N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide is an organic compound with the molecular formula C11H12F3NO2 This compound is characterized by the presence of a phenyl group, a trifluoroethoxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide typically involves the reaction of 3-(2,2,2-trifluoroethoxy)propanoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-(2,2,2-trifluoroethoxy)propanamide
- N-[2-(aminomethyl)phenyl]-3-(2,2,2-trifluoroethoxy)propanamide
- 3-phenyl-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}propanamide
Uniqueness
N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-17-7-6-10(16)15-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
InChI Key |
JXSDDVLYYAXBMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCOCC(F)(F)F |
Origin of Product |
United States |
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